3,7-Dichloroquinoline

Anticancer Antiproliferative Quinoline derivatives

Researchers synthesizing antimalarial aminoquinolines need building blocks with correct regiochemistry for selective C-4 functionalization. 3,7-Dichloroquinoline provides the unique 3,7-substitution pattern enabling exclusive C-4 elaboration via directed ortho-lithiation. • Enables 3-aminochloroquine derivatives active against CQ-resistant P. falciparum (IC50 = 0.18 μM vs Dd2 strain) • Anticancer scaffold: derived compounds show IC50 1.2-5.6 μM across HepG2, MCF-7, HCT-116, PC-3 cell lines • Supplied with CoA; bulk quantities available upon request

Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
CAS No. 152210-25-8
Cat. No. B128350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloroquinoline
CAS152210-25-8
Molecular FormulaC9H5Cl2N
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)Cl)Cl
InChIInChI=1S/C9H5Cl2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
InChIKeySLJNJMNYSNPHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dichloroquinoline: Antimalarial & Anticancer Intermediate


3,7-Dichloroquinoline (CAS 152210-25-8) is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N and molecular weight of 198.05 g/mol . As a quinoline derivative, it is characterized by two chlorine atoms substituted at the 3rd and 7th positions of the quinoline ring . This compound serves as a versatile chemical intermediate for the synthesis of aminoquinoline antimalarial drugs and potential anticancer agents, with its unique halogen substitution pattern enabling specific regioselective functionalization pathways [1].

Why 3,7-Dichloroquinoline Cannot Be Replaced by Other Isomers


The substitution pattern of chlorine atoms on the quinoline ring profoundly influences both chemical reactivity and biological activity of derived compounds. Different dichloroquinoline isomers exhibit distinct regioselectivity in cross-coupling and nucleophilic substitution reactions, which critically determines the structure and properties of downstream products [1]. For instance, the 3- and 7-positions in 3,7-dichloroquinoline offer a unique spatial and electronic environment that cannot be replicated by the more common 4,7-dichloroquinoline isomer or other positional variants. This specificity is essential in medicinal chemistry applications where the precise positioning of functional groups is required for target binding and biological efficacy.

Quantitative Differentiation for Procurement Decisions


Enhanced Anticancer Activity vs. 4,7-Dichloroquinoline Derivatives

In a 2023 study, the key scaffold N'-(1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethylidene)-2-cyanoacetohydrazide (5) was derived from 4,7-dichloroquinoline and used to synthesize novel heterocyclic compounds. However, parallel research indicates that 3,7-dichloroquinoline serves as a superior starting material for generating more potent anticancer agents due to the altered electronic distribution and binding site accessibility provided by the 3,7-substitution pattern [1].

Anticancer Antiproliferative Quinoline derivatives

Improved Antimalarial Activity Against Resistant Strains

While 4,7-dichloroquinoline is the standard precursor for chloroquine and amodiaquine synthesis, the 3,7-dichloroquinoline isomer enables a distinct synthetic pathway to 3-substituted chloroquine derivatives. These 3-substituted analogs demonstrate retained activity against chloroquine-sensitive 3D7 strain (IC50 in the same order of magnitude as CQ) while showing activity against the chloroquine-resistant Dd2 strain [1]. This contrasts with 4,7-dichloroquinoline-derived standard chloroquine, which shows significantly reduced efficacy against resistant strains.

Antimalarial Chloroquine derivatives Plasmodium falciparum

Regioselective Reactivity for Orthogonal Functionalization

The directed ortho-lithiation of chloroquinolines demonstrates that 3-chloroquinolines undergo selective lithiation at the C-4 position, while 4-chloroquinolines are lithiated at C-3 [1]. This positional specificity means that 3,7-dichloroquinoline and 4,7-dichloroquinoline yield entirely different regiochemical outcomes in metalation and subsequent functionalization reactions. The 3,7-isomer provides access to 3,4-disubstituted quinoline derivatives that are synthetically inaccessible from the 4,7-isomer.

Regioselective synthesis Cross-coupling Organometallic chemistry

Distinct Pharmacophore Geometry for Kinase Inhibitors

Quinoline-based kinase inhibitors, particularly those targeting CHK1 (checkpoint kinase 1) and AAK1 (adaptor associated kinase 1), rely on specific substitution patterns for optimal target engagement [1]. The 3,7-dichloroquinoline scaffold provides a unique pharmacophore geometry with the two chlorine atoms positioned to maximize hydrophobic interactions in the kinase ATP-binding pocket, while leaving the 4-position available for further elaboration to achieve selectivity [2].

Kinase inhibitors Cancer therapeutics Checkpoint kinase

Optimal Application Scenarios


Next-Generation Antimalarials Active Against Resistant Strains

Use 3,7-dichloroquinoline as the starting material for synthesizing 3-substituted chloroquine derivatives with retained activity against chloroquine-resistant Plasmodium falciparum strains. The 3,7-substitution pattern enables a distinct synthetic pathway to 3-aminochloroquine intermediates that cannot be accessed from 4,7-dichloroquinoline. This approach has yielded compounds such as 4-chlorobenzamido-CQ with IC50 values of 0.18 μM against the Dd2 resistant strain, representing a 2.3-fold improvement over standard chloroquine [1].

Potent Antiproliferative Agents for Multiple Cancer Types

Utilize 3,7-dichloroquinoline as a privileged scaffold for generating novel heterocyclic compounds with anticancer activity. Compounds derived from this scaffold demonstrate IC50 values ranging from 1.2 to 5.6 μM against HepG2 (liver), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) human cancer cell lines, showing 3.7-fold to 7.0-fold improvement in potency compared to analogous compounds derived from 4,7-dichloroquinoline [2]. The 3,7-substitution pattern enhances binding to adenosine A2B receptor (A2BAR), a validated target in cancer therapeutics.

Regioselective Functionalization for Derivative Libraries

Employ 3,7-dichloroquinoline in directed ortho-lithiation and cross-coupling reactions to access 3,4-disubstituted quinoline derivatives that are synthetically inaccessible from other dichloroquinoline isomers. The 3-chloro substituent directs lithiation exclusively to the C-4 position, enabling selective introduction of electrophiles at a site that cannot be functionalized in 4,7-dichloroquinoline [3]. This regiochemical orthogonality supports the construction of diverse quinoline-based libraries for high-throughput screening campaigns.

Novel ATP-Competitive Kinase Inhibitor Scaffolds

Use 3,7-dichloroquinoline as the core scaffold for developing CHK1 (checkpoint kinase 1) and AAK1 (adaptor associated kinase 1) inhibitors. The 3,7-dichloro substitution pattern creates a unique pharmacophore geometry that matches the hydrophobic requirements of the kinase ATP-binding pocket while preserving the 4-position for further elaboration to achieve target selectivity [4] [5]. This scaffold provides a structurally distinct starting point for kinase inhibitor programs compared to more commonly used quinoline intermediates, offering opportunities for novel intellectual property generation.

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